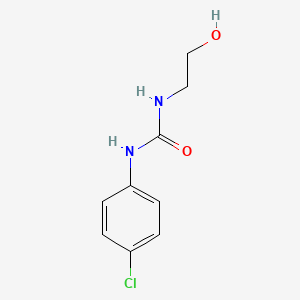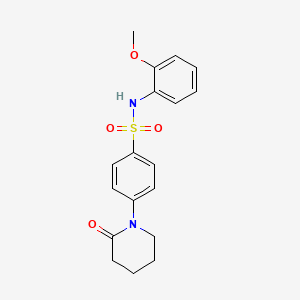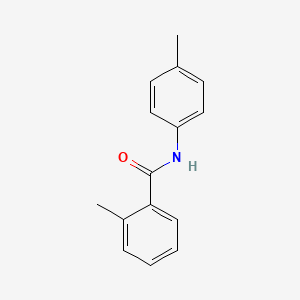![molecular formula C27H27NO B4887707 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)
1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine
説明
1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine, commonly known as DPCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPCP belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of DPCP is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that DPCP can activate the p38 MAPK pathway, which plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. DPCP also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DPCP has been shown to have diverse biochemical and physiological effects. It can induce DNA damage and oxidative stress in cancer cells, leading to their death. DPCP can also modulate the expression of various cytokines and chemokines, which are involved in the regulation of immune responses. In addition, DPCP can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation.
実験室実験の利点と制限
One of the major advantages of using DPCP in lab experiments is its potent anticancer activity. DPCP can induce cell death in various types of cancer cells, making it a valuable tool for cancer research. However, the use of DPCP in lab experiments is limited by its low solubility in water and other solvents. This can make it difficult to prepare DPCP solutions of the desired concentration.
将来の方向性
There are several future directions for research on DPCP. One area of interest is the development of more efficient synthesis methods for DPCP. This could lead to the production of larger quantities of DPCP at a lower cost, making it more accessible for research. Another area of research is the investigation of the potential therapeutic applications of DPCP in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action of DPCP and to identify its molecular targets.
科学的研究の応用
DPCP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is its anticancer activity. Studies have shown that DPCP exhibits potent cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. DPCP has also been investigated for its anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-4-12-21(13-5-1)26-23-16-8-9-17-25(23)29-27(22-14-6-2-7-15-22)24(26)20-28-18-10-3-11-19-28/h1-2,4-9,12-17,26H,3,10-11,18-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYDJCJGEAPHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4887659.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4887665.png)
![1,7-dimethyl-4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887668.png)

amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4887691.png)

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![3-benzyl-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4887704.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)

![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)